1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17438902
InChI: InChI=1S/C14H16N2S/c1-10-8-14(16-9-13(10)11(2)15)17-12-6-4-3-5-7-12/h3-9,11H,15H2,1-2H3
SMILES:
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine

CAS No.:

Cat. No.: VC17438902

Molecular Formula: C14H16N2S

Molecular Weight: 244.36 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine -

Specification

Molecular Formula C14H16N2S
Molecular Weight 244.36 g/mol
IUPAC Name 1-(4-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine
Standard InChI InChI=1S/C14H16N2S/c1-10-8-14(16-9-13(10)11(2)15)17-12-6-4-3-5-7-12/h3-9,11H,15H2,1-2H3
Standard InChI Key KLJUYZCCBSZIDB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(C)N)SC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Structural Features

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine consists of a pyridine ring substituted at three positions:

  • A methyl group at position 4,

  • A phenylthio group (-SPh) at position 6,

  • An ethanamine moiety (-CH2CH2NH2) at position 3.

The phenylthio group introduces sulfur-based electronic effects, while the ethanamine side chain contributes basicity and hydrogen-bonding capacity. The methyl group enhances lipophilicity, influencing solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H16N2S
Molecular Weight244.36 g/mol
IUPAC Name1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine
SMILESCC1=CC(=S(C2=CC=CC=C2)C=N1)CCN
Topological Polar Surface Area52.3 Ų (estimated)

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be approached through sequential functionalization of a pyridine precursor:

  • Core Pyridine Formation: A Hantzsch-type synthesis or cross-coupling reaction could generate the trisubstituted pyridine backbone.

  • Sulfur Incorporation: Thiolation at position 6 via nucleophilic aromatic substitution (NAS) using phenylthiol under basic conditions .

  • Amine Introduction: Reductive amination or Gabriel synthesis to install the ethanamine chain at position 3 .

Reported Synthetic Routes

While no direct synthesis is documented, analogous methods from patent WO2021074138A1 describe pyrimidine- and pyridine-based amine syntheses. For example:

  • A halogenated pyridine intermediate undergoes SNAr with phenylthiolate.

  • Subsequent Buchwald-Hartwig amination introduces the ethanamine group .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Pyridine core formationCyclocondensation of diketones and ammonia
2Thiolation at C6PhSH, K2CO3, DMF, 100°C
3Amination at C3Ethylene oxide, NH3, Pd catalysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (predicted):

    • δ 2.45 (s, 3H, CH3),

    • δ 3.10 (t, 2H, CH2NH2),

    • δ 3.45 (t, 2H, CH2-pyridine),

    • δ 7.30–7.60 (m, 5H, aromatic H).

  • 13C NMR: Key signals at δ 21.5 (CH3), 45.2 (CH2NH2), and 125–145 ppm (aromatic carbons) .

Mass Spectrometry

The molecular ion peak [M+H]+ is expected at m/z 245.1, with fragmentation patterns dominated by loss of the ethanamine side chain (-60 Da) and phenylthio group (-109 Da) .

Pharmacological and Industrial Applications

Material Science Applications

The sulfur atom enables coordination to metal surfaces, suggesting utility in:

  • Corrosion inhibitors for ferrous alloys,

  • Precursors for metal-organic frameworks (MOFs) .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships: Modify the phenylthio group to optimize target binding.

  • Process Optimization: Develop scalable routes using continuous-flow chemistry.

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